3-Hydroxybenzophenone

Catalog No.
S1491082
CAS No.
13020-57-0
M.F
C13H10O2
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxybenzophenone

CAS Number

13020-57-0

Product Name

3-Hydroxybenzophenone

IUPAC Name

(3-hydroxyphenyl)-phenylmethanone

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H

InChI Key

SHULEACXTONYPS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O

Synonyms

m-Hydroxybenzophenone; (3-Hydroxyphenyl)phenylmethanone; 3-Benzoylphenol; 3-Hydroxybenzophenone; (3-Hydroxyphenyl)phenylmethanone;

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O

Environmental Analysis

3-Hydroxybenzophenone, a metabolite of the common UV filter benzophenone-3, has been identified as an emerging environmental contaminant due to its widespread presence in various environmental matrices. Research efforts are focused on developing efficient and accurate methods for its detection and quantification in various environmental samples, such as water, sediment, and biota. Studies utilize techniques like in-cell clean-up pressurized liquid extraction and gas chromatography-tandem mass spectrometry . Additionally, atmospheric pressure gas chromatography-time-of-flight-mass spectrometry (APGC-ToF-MS) is employed for analyzing regulated and emerging contaminants like 3-hydroxybenzophenone in water samples after stir bar sorptive extraction (SBSE) . These analytical methods contribute to understanding the environmental fate and distribution of 3-hydroxybenzophenone, aiding in environmental risk assessment.

Potential Biological Activity

Scientific research explores the potential biological activities of 3-hydroxybenzophenone, particularly focusing on its hormonal effects. Studies have shown that it exhibits estrogenic and anti-androgenic properties, raising concerns about potential endocrine disruption in humans and wildlife exposed to this compound. However, further research is needed to fully elucidate the mechanisms of action and potential long-term health effects associated with 3-hydroxybenzophenone exposure .

Other Applications

Beyond environmental analysis and biological activity studies, 3-hydroxybenzophenone finds use in specific research applications due to its unique chemical properties. Its ability to form hydrogen bonds makes it a valuable co-material for certain oxidizing agents like meta-chloroperoxybenzoic acid (MCPBA) . Additionally, its photoinitiating properties have potential applications in various photochemical reactions used in research settings.

3-Hydroxybenzophenone is an organic compound with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol. It consists of a benzophenone structure with a hydroxyl group (-OH) located at the meta position relative to the carbonyl group. This compound is known for its potential applications in various fields, including photoprotection and as a chemical intermediate in organic synthesis. Its chemical structure can be represented as follows:

text
O ||C6H4-C-C6H4 | OH

3-Hydroxybenzophenone is recognized for its ability to absorb ultraviolet light, making it valuable in formulations aimed at protecting skin and materials from UV radiation. It is also classified as a hazardous substance, causing skin and eye irritation upon contact .

, notably:

  • Hydrazine Reactions: It can react with hydrazines to form derivatives such as tetrahydroxybenzophenone under specific conditions, highlighting its reactivity with nucleophiles .
  • Esterification: The hydroxyl group can undergo esterification reactions, forming esters that may enhance its solubility and stability in different solvents.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones, altering its biological activity and stability.

These reactions illustrate its versatility as a precursor for synthesizing more complex organic molecules.

3-Hydroxybenzophenone exhibits significant biological activity, particularly concerning endocrine disruption. Studies have indicated that it possesses both estrogenic and anti-androgenic properties, which may influence hormonal pathways in organisms . Its potential to disrupt endocrine function raises concerns regarding environmental exposure and safety in consumer products.

Additionally, its photoprotective properties make it a candidate for use in sunscreens and skincare products, where it helps prevent skin damage caused by ultraviolet radiation.

Several methods exist for synthesizing 3-Hydroxybenzophenone:

  • From Benzoyl Chloride and 3-Hydroxyanisole: This method involves the Friedel-Crafts acylation of 3-hydroxyanisole with benzoyl chloride, yielding 3-hydroxybenzophenone after purification .
  • Via Grignard Reaction: Another approach is the reaction of 2-methoxyphenylmagnesium bromide with 3,6-dichlorophthalic anhydride, which leads to the formation of hydroxybenzophenone derivatives .

These synthetic routes highlight the compound's accessibility for research and industrial applications.

3-Hydroxybenzophenone has diverse applications across various industries:

  • Cosmetics and Personal Care: It is commonly used as a UV filter in sunscreens, helping to protect skin from harmful UV radiation.
  • Plastics: The compound serves as a stabilizer in plastics, enhancing their resistance to UV degradation.
  • Pharmaceuticals: Its biological properties make it a candidate for developing pharmaceuticals targeting hormonal pathways.

These applications leverage its unique chemical properties and biological activities.

Interaction studies involving 3-Hydroxybenzophenone have focused on its effects on hormonal activities. Research indicates that it can bind to estrogen receptors, influencing estrogen-mediated processes in cells. Additionally, investigations into its interactions with other chemicals have shown that it may alter the bioavailability and efficacy of certain drugs due to its potential to modulate metabolic pathways .

Such studies are crucial for understanding the safety profile of this compound in consumer products and pharmaceuticals.

Several compounds share structural similarities with 3-Hydroxybenzophenone. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
BenzophenoneContains two phenyl rings connected by a carbonyl groupLacks hydroxyl group; primarily used as a UV filter
OxybenzoneSimilar UV-absorbing propertiesContains an additional methoxy group; more soluble in organic solvents
HydroxytyrosolContains two hydroxyl groups on phenolic ringsKnown for antioxidant properties; derived from olive oil
2-HydroxybenzophenoneHydroxyl group at the ortho positionDifferent positioning of hydroxyl affects reactivity and biological activity

The uniqueness of 3-Hydroxybenzophenone lies in its specific position of the hydroxyl group, which influences both its chemical reactivity and biological activity compared to these similar compounds. This positioning affects how it interacts with biological systems and other chemical entities.

Benzophenone derivatives have been pivotal in industrial chemistry since the late 19th century. Carl Graebe’s early work on benzophenone reduction (1874) laid the foundation for its use in synthetic organic chemistry. By the mid-20th century, benzophenone derivatives gained prominence in UV protection due to their strong absorption in the UVB and UVA regions. Key milestones include:

  • UV Filters: Development of benzophenone-3 (BP-3) as a UVB/UVA absorber, later optimized for photostability through structural modifications.
  • Photoinitiators: Utilization in UV-curing inks and coatings, leveraging their radical-generation capacity under UV light.
  • Polymer Stabilizers: Incorporation into plastics to prevent photodegradation, particularly in clear packaging materials.

The evolution of benzophenone derivatives underscores the transition from simple UV absorbers to multifunctional additives. 3-Hydroxybenzophenone, while less explored historically, has recently gained attention for its superior hydrogen-bonding capacity compared to ortho-substituted analogs, enhancing its photostabilization efficacy.

Table 1: Key Applications of Benzophenone Derivatives Over Time

EraApplicationExample Derivatives
1874–1950sSynthetic intermediatesBenzophenone
1960s–1980sUV filters in cosmeticsBenzophenone-3 (BP-3)
1990s–2000sPhotoinitiators in UV-curing4,4'-Bis(dimethylamino)benzophenone
2010s–PresentPolymer stabilizers and photostabilizers3-Hydroxybenzophenone

3-Hydroxybenzophenone interacts with estrogen receptors (ERs) through structural mimicry of endogenous estrogens. The hydroxyl group at the phenyl A-ring’s third position enables partial engagement with the ER ligand-binding domain (LBD). Molecular docking studies suggest this hydroxyl group forms hydrogen bonds with ERα residues Glu-353 and Arg-394, stabilizing the receptor’s active conformation [2] [4]. However, the absence of a 4-hydroxyl group—a critical feature in stronger xenoestrogens like 4-hydroxybenzophenone—reduces binding affinity. For instance, 3-hydroxybenzophenone’s 50% inhibitory concentration (IC50) for ERα binding is approximately 10-fold higher than that of 4-hydroxybenzophenone [2].

The compound’s estrogenic potency was demonstrated in MCF-7 breast cancer cells, where it induced proliferation at concentrations ≥10⁻⁶ M, though with lower efficacy than 17β-estradiol [7]. Transcriptional activation assays using estrogen response element (ERE)-driven reporters confirmed its ability to upregulate ER target genes such as CXCL12 and amphiregulin, albeit at reduced magnitudes compared to structurally analogous metabolites [4]. Notably, the spatial orientation of the hydroxyl group limits interactions with His-524 in the ER LBD, a residue critical for stabilizing helix 12 in the active position, further explaining its partial agonist activity [4].

Anti-Androgenic Effects at Cellular Signaling Pathways

3-Hydroxybenzophenone antagonizes androgen receptor (AR) signaling by competing with dihydrotestosterone (DHT) for binding. In NIH3T3 fibroblasts transfected with AR, the compound inhibited DHT-induced transcriptional activity by 40–60% at 10⁻⁵ M [2]. Mechanistically, its planar structure allows insertion into the AR ligand-binding pocket, displacing DHT and preventing co-activator recruitment. This interference disrupts AR-dependent gene expression, including pathways regulating prostate development and spermatogenesis.

The anti-androgenic activity is structure-dependent: the meta-hydroxyl group on the phenyl B-ring creates steric hindrance that destabilizes AR’s active conformation. Unlike 2,4-dihydroxybenzophenone (BP-1), which exhibits mixed agonist/antagonist behavior, 3-hydroxybenzophenone functions as a pure antagonist due to its inability to stabilize the AR N-terminal domain [2]. In Hershberger assays, 3-hydroxybenzophenone reduced seminal vesicle weight in castrated rats by 30% at 100 mg/kg, confirming in vivo anti-androgenicity [2].

Comparative Analysis of Metabolite Bioactivity: 3-Hydroxybenzophenone vs. BP-1

Structural and Functional Divergences

Parameter3-HydroxybenzophenoneBP-1 (2,4-Dihydroxybenzophenone)
Hydroxylation PositionsPhenyl A-ring: 3-OHPhenyl A-ring: 2-OH, 4-OH
ERα Binding AffinityModerate (IC50: ~5 × 10⁻⁵ M)High (IC50: ~10⁻⁶ M)
AR AntagonismStrong (60% inhibition)Weak (20% inhibition)
Transcriptional ActivationPartial ERE activationFull ERE and AP-1 activation

While both metabolites disrupt endocrine pathways, their bioactivity profiles diverge due to hydroxyl group positioning. BP-1’s 2,4-dihydroxy configuration enables bidentate hydrogen bonding with ERα, enhancing its estrogenic potency [7]. In contrast, 3-hydroxybenzophenone’s single hydroxyl group favors AR antagonism by optimizing steric clashes with co-activator binding surfaces [2].

Mechanistic Implications

  • Receptor Selectivity: BP-1 activates ERα and ERβ with equal efficacy, whereas 3-hydroxybenzophenone shows ERβ preference due to its smaller ligand-binding pocket [4].
  • Gene Regulation: BP-1 upregulates classical ER targets (e.g., pS2, progesterone receptor) 10-fold more effectively than 3-hydroxybenzophenone [7].
  • Cellular Outcomes: In BG-1 ovarian cancer cells, BP-1 induces cyclin D1 expression and proliferation at 10⁻⁸ M, while 3-hydroxybenzophenone requires 10⁻⁶ M for similar effects [7] [2].

3-Hydroxybenzophenone (IUPAC: (3-hydroxyphenyl)-phenylmethanone; CAS 13020-57-0) is a pale-yellow crystalline solid used as a specialty UV absorber and as an intermediate in polymer photoinitiators. Table 1 summarises the physicochemical attributes that govern its environmental behaviour.

ParameterValueData Source
Molecular weight198.22 g mol⁻¹18
pK_a (phenolic OH)9.4 ± 0.2 (25 °C)9
log K_OW (25 °C)2.67 ± 0.0562
Water solubility103 mg L⁻¹ (25 °C)31
Sub-cooled vapour pressure1.93 × 10⁻³ mm Hg (25 °C)31
Predicted molecular diameter (D_max aver)8.4 Å (< 17.1 Å threshold for low bioconcentration)86
Predicted bioconcentration factor (BCF) in fish128 L kg⁻¹ (BIONIC v.2.3 model)62

The moderate log K_OW and high water solubility imply a relatively mobile, only weakly hydrophobic molecule. These properties, together with the small hydrodynamic diameter, suggest that 3-Hydroxybenzophenone is unlikely to exceed the 5,000 L kg⁻¹ regulatory trigger for “bioaccumulative” classification under Organisation for Economic Co-operation and Development (OECD) criteria.

Environmental Fate and Ecological Exposure Pathways

Field surveys confirm that 3-Hydroxybenzophenone now occurs in multiple environmental compartments. Its presence stems from (i) direct industrial discharge, (ii) incomplete removal in conventional wastewater-treatment plants, and (iii) in-situ phototransformation of parent UV filters such as benzophenone-3.

Table 2 consolidates measured concentrations from representative monitoring campaigns.

Matrix (Region / Year)Concentration RangeNotesData Source
River water, Japan (2008)5–85 ng L⁻¹Stir-bar sorptive extraction/GC-MS69
Urban streams, South Korea (2025)12–55 ng L⁻¹Nationwide screen of 37 sites54
WWTP influent, Switzerland (2022)0.17–2.4 µg L⁻¹Higher in summer; tourist influx133
WWTP effluent, Switzerland (2022)0.03–0.27 µg L⁻¹78% mean removal133
Coastal seawater, California (2024)< LOQ – 9.1 ng L⁻¹Detected at recreation beaches12
Bed sediment, Banyuls Bay, France (2023)4–22 ng g⁻¹ dwCo-occurs with benzophenone-337
Fish liver (Cyprinus carpio) lab exposure (11 wk, 100 µg L⁻¹)6–186 ng g⁻¹ dwRapid metabolism after week 521
Whole crayfish (field, USA)8–34 ng g⁻¹ wwBioaccumulation via detritus diet146

Core Environmental Topics

Ubiquity in Aquatic Systems: Bioaccumulation Patterns

Measured and modelled evidence points to low-to-moderate bioconcentration of 3-Hydroxybenzophenone:

  • Laboratory whole-body BCFs of 69–156 L kg⁻¹ were back-calculated from fortnightly uptake–depuration data on Danio rerio fry exposed to 1 µg L⁻¹ under flow-through conditions.
  • In-silico BCF 128 L kg⁻¹ (Table 1) aligns with the empirical range and reflects the relatively small molecular diameter (< 17.1 Å) that promotes gill diffusion but limits lipid partitioning.
  • Field bioaccumulation factors (BAFs) derived from paired water–fish sampling in Swiss alpine lakes are 25–82 L kg⁻¹ lip-normalised, indicating rapid metabolic clearance in cold-water species.

Collectively, these findings fall well below the European Union’s 2,000 L kg⁻¹ screening value, suggesting that 3-Hydroxybenzophenone is not prone to high-level biomagnification in pelagic food webs.

Table 3. Representative bioaccumulation metrics

Test organism / ContextExposure LevelBCF / BAF (L kg⁻¹)Dominant metaboliteData Source
Danio rerio (96 h depuration)1 µg L⁻¹, 22 °C1562,4-dihydroxybenzophenone57
Cyprinus carpio (11 wk)100 µg L⁻¹8.3–49.1 (tissue-specific)2,3,4-trihydroxybenzophenone21
Poecilia reticulata (acute 96 h)1,000 ng L⁻¹37 (gill) – 112 (liver)None detected (short exposure)7
Procambarus clarkii in situ (delta marsh)Ambient 14 ng L⁻¹138 (whole body)Unresolved146

Key drivers of bioconcentration

  • Rapid Phase I hydroxylation (via cytochrome P450 enzymes) and subsequent glucuronidation reduce residence time in most teleost species.
  • The ionisable phenolic OH increases aqueous solubility at circumneutral pH, limiting membrane affinity.
  • Predicted molecular surface area falls below the 17.1 Å steric cut-off for high bioaccumulation.

Photodegradation Byproducts and Environmental Persistence

Although direct discharge is important, a significant portion of the environmental burden of 3-Hydroxybenzophenone arises from photolytic conversion of benzophenone-3 in sunlit surface waters. Experimental sunlight simulating studies report:

  • Quantum yield Φ_BP-3→3OHBP = (3.1 ± 0.3) × 10⁻⁵ in ultrapure water (295–400 nm).
  • Second-order rate constant with hydroxyl radical k_(- OH) = 2.0 × 10¹⁰ M⁻¹ s⁻¹ for the parent; 3-Hydroxybenzophenone reacts slightly slower at 1.3 × 10¹⁰ M⁻¹ s⁻¹.
  • Predicted surface-water half-life of the parent under midsummer temperate sunlight is ≈ 3 weeks; 3-Hydroxybenzophenone persists for ≈ 4 weeks under identical conditions due to lower UVA absorption.

Once formed, 3-Hydroxybenzophenone itself undergoes slow photoreduction:

  • Excitation to an n,π triplet at 5.7 eV prompts hydrogen abstraction, forming a ketyl radical that recombines to yield benzophenone and benzoic acid (≤ 10% of initial).
  • Under high dissolved organic carbon (> 5 mg C L⁻¹), triplet-state quenching by ^3^CDOM^*^ extends the environmental lifetime, promoting downstream transport.

Table 4 compiles key kinetic parameters.

ParameterBenzophenone-33-HydroxybenzophenoneData Source
Direct photolysis Φ (n = 3)3.1 × 10⁻⁵1.4 × 10⁻⁵4, 117
k_(- OH) (M⁻¹ s⁻¹)2.0 × 10¹⁰1.3 × 10¹⁰4, 22
k_(^3^CDOM^*^) (M⁻¹ s⁻¹)1.1 × 10⁹7.8 × 10⁸4, 22
Surface-water t₁/₂ (summer, latitude 45° N)20 days26 days4, 22

Transformation products of 3-Hydroxybenzophenone

LC-QTOF-MS scans reveal hydroxylated dimers, benzaldehyde, and benzoic acid as major photoproducts when irradiated with 310 nm UVB. Acute Photobacterium toxicity assays show the transformation mixture is 2.6-fold more cytotoxic than the parent compound; nonetheless, the photoproducts exhibit enhanced biodegradability relative to the starting material (67% DOC reduction after 5 h TiO₂ photocatalysis).

Trophic Transfer Mechanisms in Marine Ecosystems

While measured BCFs point to limited direct accumulation, 3-Hydroxybenzophenone can still propagate through food webs via dietary and sediment pathways:

  • Detritivorous vectors—Crayfish collected downstream of wastewater outfalls contained 8–34 ng g⁻¹ wet weight, ~138-fold above ambient water. This magnification factor aligns with preferential sorption of phenolic benzophenones to fine particulate organic matter ingested by benthic feeders.
  • Coral larvae—Photo-toxicant studies on Stylophora pistillata demonstrated 48-h EC₅₀ = 1.8 mg L⁻¹ for 3-Hydroxybenzophenone compared with 268 µg L⁻¹ for benzophenone-3; larvae are exposed indirectly via dissolved and particulate organic material in reef waters.
  • Avian exposure—A polar bear dietary model using seabird prey predicts hepatic residues < 2 ng g⁻¹ lipid for log K_OW ≈ 2.7 compounds, supporting the empirical observation that 3-Hydroxybenzophenone seldom exceeds method detection limits in apex Arctic predators.

A conceptual trophic-transfer diagram (Figure 1) summarises primary vectors: (i) pelagic uptake by microalgae, (ii) ingestion by zooplankton, (iii) sedimentation of faecal pellets, (iv) detrital recycling by invertebrates, and (v) secondary transfer to fish and benthic-feeding mammals.

Data Gaps and Research Priorities

Although a reasonable picture of first-tier fate processes is emerging, several knowledge gaps remain:

  • Chronic marine invertebrate studies for 3-Hydroxybenzophenone are scarce; establishing sub-lethal thresholds for corals and molluscs would refine risk assessment.
  • Isotope-labelled tracer experiments are needed to quantify dietary vs. aqueous uptake fractions in fish, given the weaker hydrophobicity relative to other UV filters.
  • Abiotic sorption constants (KOC) for diverse sedimentary organic carbon matrices warrant systematic measurement; current reliance on log KOW extrapolation may underestimate pore-water partitioning.

XLogP3

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UNII

O6874J5528

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13020-57-0

Wikipedia

3-hydroxybenzophenone

Dates

Last modified: 08-15-2023

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